

Topic: Synthesis and Characterization of Methyl 2-(4-aminophenyl)propanoate

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Compound of Interest

Compound Name:	Methyl 2-(4-aminophenyl)propanoate
Cat. No.:	B1608978

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Executive Summary

Methyl 2-(4-aminophenyl)propanoate is a versatile chemical intermediate of significant interest in medicinal chemistry and drug development. Its structure combines a reactive primary amine, a chiral center, and an ester functionality, making it a valuable building block for complex pharmaceutical agents. The aminophenyl moiety is a well-established pharmacophore, crucial for designing molecules that interact with specific biological targets^[1]. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this compound, starting from its nitro-aromatic precursor. Furthermore, it outlines a systematic workflow for its structural confirmation and purity assessment using modern analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies described herein are designed to be self-validating, providing researchers with the practical insights needed for successful synthesis and characterization.

Introduction: A Key Building Block in Modern Drug Discovery

Methyl 2-(4-aminophenyl)propanoate (CAS No: 39718-97-3) is an organic compound featuring a benzene ring substituted with both an amino group and a methyl propanoate group at the para position^{[2][3]}.

Property	Value
IUPAC Name	methyl 2-(4-aminophenyl)propanoate ^[2]
Molecular Formula	C ₁₀ H ₁₃ NO ₂ ^[4]
Molecular Weight	179.22 g/mol ^[2]
CAS Number	39718-97-3 ^{[2][3]}

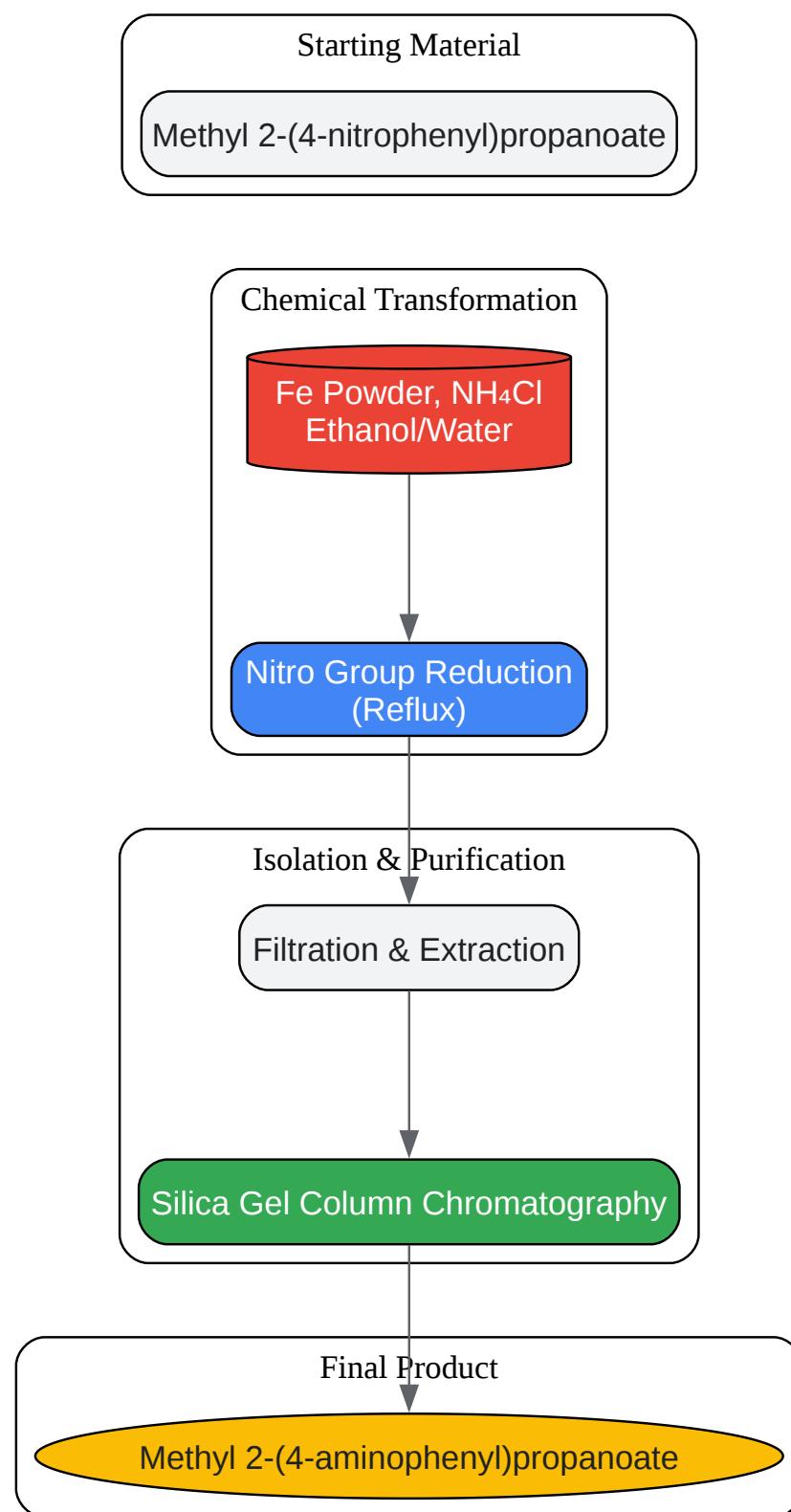
The strategic placement of the α -methyl group, often referred to as a "magic methyl" in medicinal chemistry, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This subtle structural modification can enhance binding affinity, improve metabolic stability, or alter the conformational preferences of a drug candidate, making it a key strategy in lead optimization^[5]. Consequently, efficient access to chiral building blocks like **Methyl 2-(4-aminophenyl)propanoate** is critical for the rapid exploration of chemical space in the development of novel therapeutics, including protein kinase inhibitors^[6].

Synthesis: A Strategic Approach via Nitro-Aromatic Reduction

The most robust and widely adopted strategy for preparing aromatic amines is the reduction of the corresponding nitro-aromatic compound. This approach is favored for its high efficiency, excellent functional group tolerance, and the ready availability of the nitro-precursor, Methyl 2-(4-nitrophenyl)propanoate. Among the various reduction methods, the use of iron powder in the presence of an electrolyte like ammonium chloride offers a cost-effective, scalable, and environmentally benign alternative to catalytic hydrogenation or reductions employing tin or zinc.

Synthetic Workflow Diagram

The overall process from the starting material to the purified final product is illustrated below.



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Caption: Workflow for the synthesis of **Methyl 2-(4-aminophenyl)propanoate**.

Detailed Experimental Protocol

This protocol describes the reduction of Methyl 2-(4-nitrophenyl)propanoate to the target amine.

Materials:

- Methyl 2-(4-nitrophenyl)propanoate (1.0 eq)
- Iron powder (<325 mesh) (5.0 eq)
- Ammonium chloride (NH₄Cl) (5.0 eq)
- Ethanol (EtOH)
- Deionized Water
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

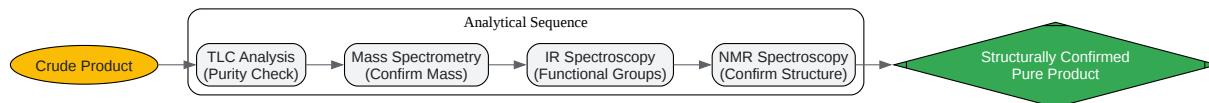
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-(4-nitrophenyl)propanoate (1.0 eq), ethanol, and water (typically a 4:1 to 2:1 ratio by volume). Stir the mixture to form a suspension.
- Addition of Reagents: To the stirring suspension, add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).
 - Expert Insight: Ammonium chloride acts as a mild proton source and an electrolyte, facilitating the electrochemical process on the surface of the iron particles and preventing the formation of passivating iron oxide layers.

- Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture through a pad of Celite® to remove the iron salts and excess iron powder. Wash the Celite® pad thoroughly with ethyl acetate.
 - Trustworthiness: This step is critical for removing inorganic byproducts. A thorough wash ensures quantitative recovery of the product.
 - Transfer the combined filtrate to a separatory funnel.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc) to afford the pure **Methyl 2-(4-aminophenyl)propanoate** as a pale yellow oil or solid.

Comprehensive Characterization

Once synthesized, the identity and purity of the compound must be rigorously confirmed. A logical workflow of analytical techniques ensures a comprehensive characterization.

Analytical Workflow Diagram

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Caption: Logical workflow for the characterization of the synthesized product.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. Electron Ionization (EI) is a common method for this type of molecule.

Ion	Formula	Expected m/z	Notes
Molecular Ion $[M]^+$	$[C_{10}H_{13}NO_2]^+$	179.09	Confirms the molecular formula. [2] [4]
Fragment $[M - OCH_3]^+$	$[C_9H_{10}NO]^+$	148.08	Loss of the methoxy radical from the ester.
Fragment $[M - COOCH_3]^+$	$[C_8H_{10}N]^+$	120.08	Loss of the carbomethoxy group via benzylic cleavage.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum should confirm the presence of the amine (N-H), ester (C=O), and aromatic ring.

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Appearance
Primary Amine	N-H Stretch	3350 - 3450	Two sharp-to-medium peaks (asymmetric & symmetric).
Ester Carbonyl	C=O Stretch	1730 - 1745	Strong, sharp absorption.[7]
Aromatic Ring	C=C Stretch	1580 - 1610	Medium-to-strong peaks.
Ester C-O	C-O Stretch	1150 - 1250	Strong absorption.[7]
Aliphatic/Aromatic C-H	C-H Stretch	2850 - 3100	Multiple medium-to-strong peaks.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structural confirmation.

¹H NMR (Predicted, 400 MHz, CDCl₃):

Proton Label	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
a	7.05 - 7.15	Doublet (d)	2H	Aromatic (ortho to -CH ₂)
b	6.60 - 6.70	Doublet (d)	2H	Aromatic (ortho to -NH ₂)
c	3.65	Singlet (s)	3H	Ester Methyl (-OCH ₃)
d	3.60	Quartet (q)	1H	Methine (-CH-)
e	3.50 (broad)	Singlet (s)	2H	Amine (-NH ₂)

| f | 1.45 | Doublet (d) | 3H | Propanoate Methyl (-CH-CH₃) |

¹³C NMR (Predicted, 100 MHz, CDCl₃): The spectrum is expected to show 8 distinct signals corresponding to the different carbon environments in the molecule.

- Ester Carbonyl (C=O): ~175 ppm
- Aromatic Carbons: 4 signals between ~115-146 ppm
- Ester Methoxy (-OCH₃): ~52 ppm
- Methine (-CH-): ~45 ppm
- Propanoate Methyl (-CH-CH₃): ~19 ppm

Safety and Handling

Based on available data, **Methyl 2-(4-aminophenyl)propanoate** should be handled with care. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[2][9]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This guide has detailed a practical and efficient synthesis of **Methyl 2-(4-aminophenyl)propanoate** via the reduction of its nitro-precursor. The causality behind key experimental choices, such as the selection of the reducing agent system, has been explained to provide a deeper understanding of the protocol. Furthermore, a comprehensive and logical workflow for the characterization of the final product using MS, IR, and NMR spectroscopy has been presented. The expected analytical data, summarized in clear tables, serves as a reliable reference for researchers. By following this guide, scientists in the field of drug discovery and organic synthesis can confidently prepare and validate this important chemical building block for their research endeavors.

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